Product packaging for Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-(Cat. No.:CAS No. 514-14-7)

Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-

Cat. No.: B1216257
CAS No.: 514-14-7
M. Wt: 136.23 g/mol
InChI Key: QWEFTWKQGYFNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Monoterpene Chemistry and Camphene (B42988) Discovery

The journey to understanding compounds like camphene is rooted in the broader history of terpene chemistry, which began in the 19th century with the study of essential oils. jm-distro.commuzablends.com These volatile and aromatic extracts from plants were recognized for their unique properties long before their chemical nature was understood. muzablends.com The scientific exploration into these substances marked a pivotal shift from their use in ancient practices, such as embalming by Egyptians, to systematic chemical analysis. muzablends.com

A monumental figure in this field was the German chemist Otto Wallach, who is often regarded as the father of terpene chemistry. muzablends.com In the late 1800s, Wallach initiated the first systematic studies of the components of essential oils, coining the term "terpene." jm-distro.commuzablends.com His groundbreaking work, which involved isolating and classifying these compounds, revealed that they were constructed from repeating five-carbon units known as isoprene (B109036). jm-distro.com This fundamental insight earned him the Nobel Prize in Chemistry in 1910 and laid the groundwork for modern terpene science. jm-distro.commuzablends.com

Following Wallach's pioneering efforts, researchers like Leopold Ruzicka and Sir Robert Robinson further expanded the field in the early 20th century. jm-distro.com Ruzicka developed a classification system based on the number of isoprene units, categorizing terpenes into groups such as monoterpenes (two units), sesquiterpenes (three units), and diterpenes (four units). jm-distro.com Camphene, a bicyclic monoterpene, is a minor constituent of many essential oils, including those from turpentine (B1165885), cypress, and camphor (B46023). wikipedia.org It is produced industrially through the acid-catalyzed isomerization of the more abundant monoterpene, alpha-pinene. wikipedia.orgtaylorandfrancis.com

Structural Characteristics and Stereochemical Nuances of the Bicyclo[2.2.1]heptane System

Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- belongs to the bicyclo[2.2.1]heptane family, a structural motif also known as norbornane (B1196662). fiveable.melibretexts.org This system is a hallmark of polycyclic organic compounds, defined by its bridged bicyclic arrangement where two rings are connected by a "bridge" of atoms. fiveable.meslideshare.net In the case of norbornane, it can be visualized as a cyclohexane (B81311) ring constrained by a single carbon bridge. libretexts.org

This bridged structure imparts significant rigidity and conformational strain upon the molecule. fiveable.melibretexts.org Unlike simple cyclohexanes that can readily flip between chair conformations, the bicyclo[2.2.1]heptane framework is held in a fixed, boat-like conformation, leading to torsional strain from eclipsing bonds. libretexts.org This rigidity is a key feature influencing the chemical reactivity and physical properties of its derivatives.

A critical aspect of the stereochemistry of the bicyclo[2.2.1]heptane system is the concept of exo and anti positioning of substituents. slideshare.netcymitquimica.com Substituents are designated as exo if they are oriented away from the main six-membered ring, and endo if they are pointed towards it. The spatial arrangement of these substituents significantly impacts the molecule's stability and reactivity, primarily due to steric interactions. fiveable.me The carbon atoms shared by the rings are known as bridgehead carbons, and the stability of these systems is such that, according to Bredt's rule, a double bond cannot be formed at a bridgehead carbon in small-ring systems like this because it would introduce excessive ring strain. slideshare.net

Structural and Chemical Identifiers for Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
PropertyValueSource
IUPAC Name2,7,7-trimethylbicyclo[2.2.1]hept-2-ene nih.gov
Molecular FormulaC₁₀H₁₆ nist.gov
Molar Mass136.23 g/mol nih.gov
CAS Registry Number514-14-7 nist.gov
Synonymsξ-Fenchene, 2,2,7-trimethyl bicyclo(2.2.1) hept-2-ene nist.govchemeo.com

Significance of Camphene as a Foundational Building Block and Model Compound in Organic Synthesis

The unique structural and stereochemical properties of the bicyclo[2.2.1]heptane skeleton make camphene and its derivatives valuable building blocks in organic synthesis. nih.govresearchgate.net Nature itself utilizes iterative assembly of bifunctional building blocks to create complex molecules, a principle that chemists adapt in the laboratory. nih.gov Carbon-based building blocks are fundamental to constructing more complex organic molecules. researchgate.net

Camphene serves as a readily available chiral starting material for the synthesis of other important compounds. researchgate.net For instance, it is a key intermediate in the industrial production of racemic camphor. taylorandfrancis.com The process involves the rearrangement of α-pinene to camphene, which then undergoes a Wagner-Meerwein rearrangement to form an isobornyl cation, eventually leading to camphor after hydrolysis and oxidation. taylorandfrancis.com

Furthermore, the rigid framework of camphene makes it an excellent model system for studying the mechanisms and stereochemical outcomes of various chemical reactions. Its derivatives have been used to synthesize compounds with potential biological activities. nih.govnih.gov For example, research has explored the synthesis of camphene derivatives that exhibit antiviral properties. nih.gov The synthesis of chiral organotin reagents from camphor, a close relative of camphene, demonstrates the utility of this bicyclic system in creating stereochemically defined reagents for use in other transformations. researchgate.net The predictable stereochemistry of the bicyclic system allows for highly controlled synthetic routes, which is a crucial aspect of modern organic synthesis. youtube.com

Selected Physicochemical Properties of Camphene
PropertyValueSource
AppearanceWhite or colorless solid wikipedia.org
Melting Point51 to 52 °C wikipedia.org
Boiling Point159 °C wikipedia.org
Density0.842 g/cm³ wikipedia.org
Water SolubilityPractically insoluble wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1216257 Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- CAS No. 514-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h6,8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEFTWKQGYFNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CCC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340444
Record name Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-14-7
Record name Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Pathways of Camphene and Its Analogues

Established Academic Synthesis Routes to Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-

The primary industrial method for synthesizing camphene (B42988) involves the isomerization of α-pinene, a readily available and renewable feedstock derived from turpentine (B1165885). rsc.org Academic research has extensively explored this transformation, focusing on catalyst development, mechanistic understanding, and optimization of reaction conditions.

Acid-Catalyzed Isomerization of Pinene: Mechanistic Elucidation and Optimization Studies

The acid-catalyzed isomerization of α-pinene to camphene is a classic example of a Wagner-Meerwein rearrangement. google.com The reaction is initiated by the protonation of the double bond in α-pinene by an acid catalyst, leading to the formation of a carbocation intermediate. rsc.org This intermediate then undergoes a series of skeletal rearrangements to yield camphene as the major product, along with other isomers such as tricyclene (B1222867), limonene, and terpinolene. rsc.orgresearchgate.net

The reaction pathway is sensitive to the nature of the catalyst and the reaction conditions. rsc.org Various solid acid catalysts have been investigated to improve the selectivity and yield of camphene, including acid-activated clays, zeolites, and metal oxides. nih.govstackexchange.com

Recent studies have focused on the use of nano-structured catalysts to enhance catalytic activity and selectivity. For instance, acid-activated titanium dioxide nanopowder has been shown to be a highly effective catalyst, achieving complete conversion of α-pinene with high selectivity towards camphene. rsc.org The increased surface area and acidity of the nanocatalyst are believed to contribute to its superior performance. rsc.org Similarly, titanate nanotubes, prepared by hydrothermal methods and modified with hydrochloric acid, have demonstrated excellent catalytic properties for the solvent-free isomerization of α-pinene to camphene. nih.govrsc.org These catalysts offer the advantage of being reusable, aligning with the principles of green chemistry. nih.gov

Optimization studies have explored the influence of various parameters, including reaction temperature, catalyst loading, and reaction time, on the conversion of α-pinene and the selectivity for camphene. nih.gov For example, with titanate nanotube catalysts, an increase in reaction temperature from 100 °C to 110 °C led to a significant jump in α-pinene conversion. nih.gov The selectivity for camphene was found to be optimal at 120 °C, with higher temperatures leading to the formation of monocyclic isomers. nih.gov

Table 1: Optimization of α-Pinene Isomerization using Titanate Nanotube Catalyst

ParameterConditionα-Pinene Conversion (%)Camphene Selectivity (%)
Temperature100 °C40.2-
Temperature110 °C98.7-
Temperature120 °C-78.5
Reaction Time90 min97.8~78.5

Data sourced from a study on highly-selective solvent-free catalytic isomerization of α-pinene. nih.gov

Alternative Cyclization and Ring-Closure Strategies for Bicyclic Scaffolds

One approach involves the synthesis of bicyclo[2.2.1]hept-2-en-2-ylstannanes from camphor (B46023). rsc.orgresearchgate.net This multi-step synthesis allows for the introduction of various substituents on the bicyclic framework, providing a versatile platform for the preparation of diverse camphene derivatives. rsc.orgresearchgate.net

Enantioselective and Stereocontrolled Syntheses of Camphene Derivatives

The development of enantioselective and stereocontrolled methods for the synthesis of camphene derivatives is crucial, as the biological and olfactory properties of these compounds are often dependent on their stereochemistry.

Research in this area has focused on the use of chiral catalysts and starting materials. For instance, the synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides has been achieved starting from camphor, a naturally occurring chiral ketone. rsc.orgresearchgate.net This approach allows for the stereocontrolled construction of the bicyclic system.

Furthermore, the enantioselective synthesis of 2,3-dihydrofurans has been demonstrated using catalysts derived from camphor and pinene. researchgate.net While not directly producing camphene, this work highlights the utility of these natural products as chiral scaffolds for asymmetric catalysis. The stereocontrolled synthesis of tetrasubstituted olefins, a challenging task in organic synthesis, is another area where principles applicable to complex molecules like camphene derivatives are being developed. nih.gov

Green Chemistry Principles and Sustainable Synthetic Methodologies for Camphene Production

The shift towards more environmentally friendly chemical processes has driven research into green and sustainable methods for camphene production. A key focus has been the use of heterogeneous catalysts in the isomerization of α-pinene. nih.gov Solid acid catalysts, such as titanate nanotubes and acid-activated clays, offer several advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced waste generation. nih.govstackexchange.com

Solvent-free reaction conditions are another important aspect of green chemistry that has been successfully applied to camphene synthesis. nih.gov The use of titanate nanotubes as a catalyst allows for the efficient isomerization of α-pinene without the need for a solvent, further minimizing the environmental impact of the process. nih.govrsc.org

The use of renewable feedstocks is a cornerstone of sustainable chemistry. Since α-pinene is derived from turpentine, a natural and renewable resource, its conversion to camphene is inherently a more sustainable process compared to syntheses that rely on petrochemical starting materials. rsc.org

Biosynthetic Pathways of Camphene in Natural Systems: Enzymatic Mechanisms

In nature, camphene is produced in various plants, such as grand fir (Abies grandis) and sage (Salvia officinalis), through the action of enzymes called monoterpene synthases. wikipedia.orgwikipedia.org These enzymes catalyze the cyclization of geranyl diphosphate (B83284) (GPP), a linear precursor, into a variety of cyclic monoterpenes, including camphene. wikipedia.orgwikipedia.org

The enzymatic mechanism involves a complex series of carbocationic rearrangements within the active site of the enzyme. The enzyme provides a chiral environment that controls the folding of the GPP substrate and stabilizes the reactive carbocation intermediates, thereby directing the reaction towards the formation of a specific stereoisomer of camphene. nih.gov

There are two known enantiomers of camphene, (+)-camphene and (-)-camphene (B1212284), which are produced by different enzymes. (+)-Camphene synthase, found in sage, catalyzes the formation of (+)-camphene. wikipedia.org Conversely, (-)-camphene synthase, present in grand fir, produces (-)-camphene as its major product. wikipedia.orgnih.gov

The study of these biosynthetic pathways and the enzymes involved provides valuable insights for the development of chemoenzymatic and biocatalytic methods for the production of camphene and its derivatives. By harnessing the high selectivity and efficiency of enzymes, it may be possible to develop novel and sustainable synthetic routes to these valuable compounds. nih.govyoutube.com

Reactivity, Reaction Mechanisms, and Carbocationic Rearrangements of Bicyclo 2.2.1 Hept 2 Ene, 2,7,7 Trimethyl

Electrophilic Additions to the Norbornene Moiety

The reactivity of the double bond in the norbornene core of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- is dominated by electrophilic addition reactions. These reactions are often accompanied by skeletal rearrangements, a hallmark of the Wagner-Meerwein rearrangement. wikipedia.org

The addition of halogens and hydrohalogens to Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- is a classic example of electrophilic addition leading to rearranged products. The reaction of camphene (B42988) with N-bromosuccinimide in acetonitrile (B52724) can lead to the formation of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, a product of a Wagner-Meerwein rearrangement. researchgate.net The mechanism proposed for this reaction involves the initial electrophilic attack of bromine on the double bond, followed by skeletal rearrangement. researchgate.net

Studies on the halosulfonamidation of camphene have shown that the reaction pathway is highly dependent on the nature of the halogen. rsc.org The reaction with N-bromosuccinimide (NBS) can proceed with or without rearrangement depending on the reactant ratios, and may involve solvent participation. rsc.org In contrast, the use of N-iodosuccinimide (NIS) typically leads to unrearranged isocamphane (B1619365) derivatives. rsc.org This difference is attributed to the formation of different intermediates: a more stable, anchimerically assisted iodonium (B1229267) cation with iodine, and a less stable, open carbocation with bromine, which is more prone to rearrangement. rsc.org

The hydrohalogenation of camphene, for instance with hydrogen chloride, famously leads to the formation of isobornyl chloride. This reaction is a cornerstone example of a Wagner-Meerwein rearrangement, where the initially formed carbocation undergoes a skeletal shift to a more stable tertiary carbocation before the nucleophilic attack of the chloride ion. nih.gov Density functional theory (DFT) calculations have been employed to elucidate the mechanistic possibilities and to confirm the configurations of the starting materials and products. nih.gov

Table 1: Products of Halogenation and Hydrohalogenation of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-

Reactant(s) Key Product(s) Reaction Type Observation Reference(s)
N-Bromosuccinimide, Benzenesulfonamide N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide Halosulfonamidation Involves Wagner-Meerwein rearrangement. researchgate.net
N-Iodosuccinimide N-sulfonylamidine derivatives of isocamphane Halosulfonamidation No rearrangement observed. rsc.org
Hydrogen Chloride Isobornyl chloride Hydrohalogenation Classic example of Wagner-Meerwein rearrangement. nih.gov

The acid-catalyzed hydration of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- is another reaction that proceeds through carbocationic intermediates and is subject to Wagner-Meerwein rearrangements. The addition of water in the presence of an acid catalyst leads to the formation of isoborneol (B83184) as the major product. This occurs via the formation of a secondary carbocation, which rearranges to a more stable tertiary carbocation before being trapped by a water molecule.

While specific studies on the oxymercuration of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- are not extensively detailed in the provided search results, the general mechanism for alkenes involves the electrophilic addition of the mercuric acetate (B1210297) to the double bond, forming a mercurinium ion intermediate. This is then followed by the nucleophilic attack of water and subsequent demercuration with sodium borohydride (B1222165). Given the propensity of the camphene skeleton to rearrange, it is plausible that such reactions would also yield rearranged alcohol products.

The alkylation of bromoalcohols with camphene in the presence of a montmorillonite (B579905) clay K-10 catalyst also proceeds with a Wagner-Meerwein rearrangement, indicating the formation of a carbocationic intermediate that undergoes skeletal reorganization before the addition of the alcohol. nih.gov

Carbocationic Rearrangement Processes: Wagner-Meerwein and Related Shifts

The Wagner-Meerwein rearrangement is a central feature of the chemistry of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-. This rearrangement, discovered by Yegor Wagner in 1899, involves a 1,2-hydride or 1,2-alkyl shift in a carbocation intermediate, leading to a more stable carbocation. wikipedia.org In the case of camphene, this typically involves the rearrangement of the bicyclo[2.2.1]heptane skeleton.

The rearrangement of camphene hydrochloride to isobornyl chloride has been the subject of both early mechanistic studies and modern computational analysis. nih.gov Density functional theory (DFT) calculations have been instrumental in exploring the potential energy surface of the reaction, identifying transition states, and confirming the stereochemistry of the products. nih.gov These studies provide a detailed picture of the carbocationic intermediates and the energetic barriers involved in the skeletal rearrangement.

Skeletal rearrangements are not limited to reactions involving the double bond. The diol derived from allylated camphorquinone, a related bicyclic system, undergoes a profound iodine or bromine-mediated skeletal rearrangement to form a tricyclic ring system. rsc.org The proposed mechanism involves the electrophilic addition of the halogen to the allyl double bond, forming a halonium ion, which is then opened by an intramolecular hydroxyl group, triggering the rearrangement. rsc.org

Under certain conditions, Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- can isomerize to other monoterpenes. One notable isomerization product is tricyclene (B1222867), a tricyclic isomer of camphene. orgsyn.orglookchem.com The formation of tricyclene from camphene can occur under acidic conditions or via photochemical pathways.

The thermal pyrolysis of α-pinene, an isomer of camphene, can lead to a variety of rearranged products, including camphene itself, as well as bornylene (B1203257) and cyclofenchene, through Wagner-Meerwein type rearrangements. researchgate.net These transformations highlight the complex interplay of carbocationic intermediates and the potential for multiple isomerization pathways within the C10H16 monoterpene family.

Oxidation Reactions and Functionalization of the Double Bond

The double bond of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- is susceptible to oxidation by various reagents, leading to a range of functionalized products. The oxidation of camphene with hydrogen peroxide, catalyzed by aluminum-exchanged Keggin heteropolyacid salts, can yield borneol and other novel rearranged products. researchgate.net

The epoxidation of the norbornene double bond is another important functionalization reaction. A DFT study on the epoxidation of norbornene and its derivatives provides insight into the stereochemistry of this reaction. researchgate.net The stereochemical outcome is influenced by steric and electronic factors of the substituents on the bicyclic ring. researchgate.net

Historically, oxidation with potassium permanganate (B83412) was used to elucidate the structure of terpenes like camphene by breaking the double bond and analyzing the resulting cyclic acids. wikipedia.org More contemporary methods allow for more controlled functionalization. For example, the reaction of camphene with N-bromosuccinimide and a sulfonamide can lead to halosulfonamidation products, effectively functionalizing the double bond while also inducing rearrangement. researchgate.netrsc.org

Epoxidation, Hydroxylation, and Diol Formation Mechanisms

The reaction of camphene with oxidizing agents can lead to epoxides, which are versatile intermediates for the synthesis of other derivatives. The epoxidation of camphene, typically carried out with peroxycarboxylic acids, results in the formation of an oxacyclopropane (epoxide) ring across the double bond. libretexts.org The mechanism is a concerted process where the electrophilic oxygen of the peroxy acid attacks the nucleophilic double bond of camphene. libretexts.org

These camphene epoxides are susceptible to rearrangement and further reactions, particularly under acidic conditions. nih.gov Acid-catalyzed isomerization of camphene epoxide can lead to a variety of rearranged carbonyl compounds. nih.gov

Hydroxylation of the double bond converts the alkene into a vicinal diol (a glycol). This can be achieved through a two-step process involving the formation of an epoxide followed by acid-catalyzed hydrolysis. libretexts.org This hydrolysis proceeds via an anti-addition mechanism, where the incoming nucleophile (water) attacks the protonated epoxide from the side opposite the epoxide ring, resulting in a trans-diol. libretexts.org

Alternatively, direct dihydroxylation can be performed using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). These reactions typically proceed through a syn-addition mechanism, where both hydroxyl groups are added to the same face of the double bond, forming a cyclic intermediate (e.g., a cyclic osmate ester). libretexts.org Subsequent hydrolysis of this intermediate yields the cis-diol. libretexts.org The dihydroxylation of an alkene to a vicinal diol is a common and direct oxidation process. wikipedia.org

The oxidation of the resulting camphene diol can be achieved using hydrogen peroxide with a manganese catalyst, yielding α-hydroxy ketones. youtube.com

Ozonolysis and Oxidative Cleavage Reactions: Product Yields and Mechanisms

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in alkenes. khanacademy.org For camphene, this reaction proceeds via the Criegee mechanism, where ozone undergoes a 1,3-dipolar cycloaddition to the double bond to form an unstable primary ozonide (a molozonide). wikipedia.orgresearchgate.net This intermediate rapidly rearranges to a more stable secondary ozonide, which is then cleaved under reductive or oxidative workup conditions to yield carbonyl compounds. wikipedia.orgresearchgate.net

In the gas-phase ozonolysis of camphene, the reaction leads to the formation of several smaller, volatile products. researchgate.net The primary products identified and quantified include formaldehyde (B43269) and acetone (B3395972). researchgate.net A computational study predicted the formation of camphenilone and 6,6-dimethyl-ε-caprolactone-2,5-methylene with yields of 58% and 42%, respectively. researchgate.net The reaction rate for the ozonolysis of camphene is notably slower than that of other bicyclic monoterpenes like β-pinene and sabinene. researchgate.net

Experimental studies have determined the molar yields of key products from the ozonolysis of camphene under specific conditions.

Table 1: Molar Product Yields from Ozonolysis of Camphene

Product Molar Yield (%) Conditions Reference
Formaldehyde 29 ± 6 (298 ± 2) K, 750 Torr synthetic air researchgate.net
Acetone Not uniquely quantified (298 ± 2) K, 750 Torr synthetic air researchgate.net
Camphenilone 58 (predicted) Computational Study researchgate.net

The reaction of camphene with other atmospheric oxidants, such as hydroxyl (OH) radicals, also leads to oxidative cleavage. In the presence of nitrogen oxides (NOx), the reaction of OH with camphene yields formaldehyde and acetone with significantly different yields compared to the reaction in the absence of NOx, highlighting the complex reaction pathways involved. researchgate.net

Reduction Reactions: Catalytic Hydrogenation and Stereochemical Outcomes

The reduction of the exocyclic double bond in camphene is typically achieved through catalytic hydrogenation. This reaction involves the addition of two hydrogen atoms across the double bond, converting the alkene into the corresponding saturated alkane, isocamphane. libretexts.org The process requires a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.orgyoutube.com

The mechanism of catalytic hydrogenation occurs on the surface of the metal catalyst. libretexts.orgyoutube.com The hydrogen molecule (H₂) is first adsorbed onto the metal surface, where the H-H bond is cleaved, forming metal-hydrogen bonds. libretexts.org The alkene also adsorbs onto the catalyst surface. libretexts.org The reaction proceeds by the sequential transfer of two hydrogen atoms from the metal surface to the carbons of the double bond. livescience.io

A key feature of catalytic hydrogenation is its stereochemistry. The addition of the two hydrogen atoms occurs with syn-stereoselectivity, meaning both hydrogens add to the same face of the double bond. khanacademy.orglibretexts.orglivescience.io In the case of a rigid, bicyclic molecule like camphene, the catalyst surface approaches the less sterically hindered face of the molecule. The gem-dimethyl bridge provides significant steric hindrance to the endo face. Therefore, the hydrogen atoms are delivered to the exo face of the double bond, resulting in the formation of the exo-addition product, isocamphane.

Radical Reactions and Polymerization Studies of Camphene and its Oligomers

Camphene can participate in polymerization reactions, although it often yields oligomers (short-chain polymers) rather than high molecular weight polymers. mit.edu Both radical and cationic polymerization pathways are possible.

In radical polymerization, the process is initiated by a radical species, which attacks the carbon-carbon double bond of the camphene monomer. wikipedia.org This creates a new radical center, which then propagates by adding to another monomer unit. wikipedia.org A renewable polyacrylamide has been synthesized from camphene by first converting it to a new monomer via the Ritter reaction, followed by free-radical polymerization. youtube.com

Cationic polymerization is initiated by an electrophile, such as a protic acid or a Lewis acid, which protonates the double bond to form a carbocation. wikipedia.orglibretexts.org This carbocationic intermediate is susceptible to the Wagner-Meerwein rearrangement, a characteristic feature of bicyclo[2.2.1]heptane systems. The initial tertiary carbocation can rearrange to a more stable species before propagating by attacking another monomer unit. libretexts.org This rearrangement tendency complicates the polymerization of camphene and its isomers like α-pinene, often leading to a mixture of oligomeric products with different repeat units. mit.edu Studies on the related monoterpene α-pinene show that cationic polymerization often results in low molecular weight oligomers due to steric hindrance and competing rearrangement reactions. mit.edu

Derivatization Strategies and Applications As Synthetic Building Blocks

Synthesis of Camphene-Derived Alcohols, Ketones, and Esters (e.g., Borneol, Isoborneol (B83184), Camphor)

The industrial conversion of camphene (B42988) into valuable derivatives like borneol, isoborneol, and camphor (B46023) is a cornerstone of its application in synthesis. These transformations typically begin with the acid-catalyzed addition to the camphene double bond, which triggers a characteristic molecular rearrangement.

A primary industrial route involves the esterification of camphene, often with acetic or formic acid, to produce isobornyl esters. chemrxiv.org This reaction is catalyzed by an acid, such as sulfuric acid or a Lewis acid like ferric chloride, and proceeds via a Wagner-Meerwein rearrangement. researchgate.netmolaid.com The protonation of the camphene double bond leads to a tertiary carbocation, which rearranges to a more stable secondary carbocation. This rearranged cation is then attacked by the acid to form the corresponding ester, predominantly isobornyl acetate (B1210297). researchgate.netsmolecule.com Studies have explored various catalytic systems to optimize this process, including α-hydroxyl carboxylic acid composite catalysts, which have shown high conversion rates and selectivity for isobornyl acetate. smolecule.comnih.gov For instance, a tartaric acid–boric acid catalyst can achieve a camphene conversion of 92.9% with an isobornyl acetate selectivity of 95.3%. smolecule.com

The resulting isobornyl acetate is a key intermediate. It can be used directly as a fragrance, valued for its pine-like scent, or it can be hydrolyzed (saponified), typically using aqueous sodium hydroxide, to yield isoborneol. chemrxiv.orgsmolecule.com Isoborneol itself is a valuable fragrance and a crucial precursor for the synthesis of camphor. chemrxiv.org

The final step in this sequence is the oxidation of isoborneol to camphor. rsc.org This conversion of a secondary alcohol to a ketone is a fundamental organic transformation and can be achieved using various oxidizing agents. rsc.orgresearchgate.net The high-yield dehydrogenation of isoborneol over catalysts is a common industrial method. chemrxiv.org

An alternative to the esterification-hydrolysis pathway is the direct hydration of camphene to isoborneol. chemrxiv.orgsmolecule.com This reaction can be catalyzed by strong acid cation exchange resins or phosphotungstic acid. researchgate.net While direct hydration simplifies the process, it can lead to by-products and may require specific solvents to proceed efficiently. researchgate.net

The reduction of camphor provides access to both isoborneol and its stereoisomer, borneol. nih.govrsc.org The choice of reducing agent and reaction conditions can influence the stereoselectivity of this reduction. For example, sodium borohydride (B1222165) (NaBH₄) is commonly used for this purpose. researchgate.netrsc.org

Table 1: Key Transformations of Camphene to Alcohols, Ketones, and Esters

Starting MaterialReagents & ConditionsMajor Product(s)Key TransformationCitation(s)
CampheneAcetic acid, acid catalyst (e.g., H₂SO₄, FeCl₃)Isobornyl acetateWagner-Meerwein rearrangement, Esterification chemrxiv.orgresearchgate.netresearchgate.net
Campheneα-Hydroxyl carboxylic acid/boric acid, Acetic acidIsobornyl acetateCatalytic esterification smolecule.comnih.gov
CampheneWater, acid catalyst (e.g., cation exchange resin)IsoborneolDirect hydration chemrxiv.orgresearchgate.net
Isobornyl acetateAqueous NaOH, heatIsoborneolSaponification/Hydrolysis chemrxiv.org
IsoborneolOxidizing agent (e.g., catalyst, heat)CamphorOxidation/Dehydrogenation chemrxiv.orgrsc.org
CamphorReducing agent (e.g., NaBH₄)Isoborneol, BorneolReduction nih.govrsc.org

Functionalization at Bridgehead and Gem-Dimethyl Positions

While derivatization of camphene most commonly occurs at the double bond, functionalization of the less reactive C-H bonds at the bridgehead and gem-dimethyl positions presents a synthetic challenge and an opportunity to create novel structures. The bicyclo[2.2.1]heptane skeleton is exceptionally rigid, and its bridgehead carbons (C1 and C4) are sterically hindered tertiary carbons.

Direct functionalization of these positions typically requires advanced synthetic methods. Iridium-catalyzed borylation has emerged as a powerful technique for the C-H functionalization of the bridgehead tertiary C-H bonds in related strained bicyclic systems like bicyclo[1.1.1]pentanes. researchgate.net This method demonstrates high selectivity for the bridgehead position over other C-H bonds and could be conceptually applied to the camphene framework to install a versatile boronic ester handle for further transformations. researchgate.net Similarly, organocatalytic methods have been developed to synthesize bicyclo[2.2.1]heptane-1-carboxylates, showcasing a strategy to introduce functionality directly at the bridgehead position. jst.go.jp Rhodium-catalyzed C-H insertion reactions also offer a pathway to functionalize bridgehead positions in norbornane (B1196662) systems. chemrxiv.org

The gem-dimethyl group at the C7 position is generally unreactive. However, its presence is crucial for the molecular structure and has been exploited in medicinal chemistry to block metabolic oxidation at adjacent sites. rsc.org While selective chemical functionalization of these methyl groups is difficult, oxidative processes can occur. For instance, enzymatic oxidation using cytochrome P450 enzymes can hydroxylate unactivated C-H bonds. Engineered P450 enzymes have been used to oxidize the structurally related (+)-α-pinene, suggesting that similar biocatalytic approaches could potentially functionalize the methyl groups of the camphene skeleton. nih.gov Chemical oxidation using strong reagents can also lead to functionalization, though often with a lack of selectivity. molaid.com

Design and Synthesis of Chiral Auxiliaries and Ligands from Camphene

The inherent, rigid chirality of the camphene framework makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands, which are indispensable tools in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.

One of the most successful and widely used chiral auxiliaries derived from the camphene family is bornane-10-sultam (Oppolzer's sultam). Its synthesis starts from camphor, which is readily produced from camphene. Both enantiomers of camphor are commercially available, allowing access to both enantiomers of the sultam. These camphor-derived auxiliaries are crystalline, stable, and provide high levels of stereocontrol in a variety of reactions, including Diels-Alder additions, aldol (B89426) reactions, alkylations, and Michael additions.

In addition to chiral auxiliaries, the camphene scaffold is used to construct chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that biases the catalytic transformation to produce one enantiomer of the product preferentially. Camphor-based pyridine (B92270) ligands, for example, have been synthesized and successfully applied in reactions like allylic oxidations and carbonyl additions. The ligands can be designed with the pyridine ring either fused to the camphor framework or attached as a pendant group, offering modularity for tuning the ligand's steric and electronic properties.

Table 2: Examples of Camphene-Derived Chiral Auxiliaries and Ligands

Derivative TypeExampleStarting MaterialKey Application(s)Citation(s)
Chiral AuxiliaryBornane-10-sultamCamphor (from Camphene)Asymmetric Diels-Alder, aldol, alkylation reactions
Chiral LigandCamphor-based Pyridine LigandsCamphor (from Camphene)Asymmetric allylic oxidation, carbonyl addition
Chiral Synthon2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids(1S)-Ketopinic acid (from Camphor)Building blocks for chiral auxiliaries

Development of Camphene-Based Monomers for Polymer Science

The unique structure of camphene and its derivatives has also been exploited in the field of polymer science. Terpene-based polymers are of growing interest as they offer a renewable alternative to traditional petrochemical-based plastics. rsc.org

Camphene itself can be used as a porogen (a pore-forming agent) in the manufacture of porous polymers. For example, camphene can be melt-processed with thermoplastics like polystyrene or polypropylene (B1209903). Due to its high vapor pressure, camphene can then be removed by sublimation at room temperature, leaving behind a microporous polymer structure. A composite material of camphene, camphor, and polypropylene has been developed to create superhydrophobic and absorbent microporous foams.

More directly, derivatives of camphene are used as monomers for polymerization. A prominent example is the synthesis of a bio-based methacrylic polymer from camphor. rsc.org In this process, camphor is first reduced to a mixture of isoborneol and borneol. This alcohol mixture is then esterified with methacryloyl chloride to produce isobornyl/bornyl methacrylate (B99206) monomers. These renewable-carbon-based monomers can then undergo free-radical polymerization to yield a bio-sourced methacrylic polymer, poly(isobornyl/bornyl methacrylate). rsc.org Such polymers are valuable for their potential to reduce environmental impact while offering unique properties derived from their rigid bicyclic structure. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure and conformational preferences of molecules in solution. copernicus.org For camphene (B42988) and its derivatives, NMR provides invaluable insights into the rigid bicyclic system and the spatial arrangement of its substituent groups.

A complete assignment of ¹H, ¹⁵N, and ¹³C chemical shifts is a fundamental prerequisite for an accurate high-resolution NMR-based structural and dynamical characterization of peptides and other organic molecules. mdpi.com In the context of camphene, ¹H and ¹³C NMR spectra are essential for confirming the carbon skeleton and the positions of the methyl groups. chemicalbook.com The chemical shifts of the protons and carbons are influenced by their local electronic environments, which are dictated by the molecule's conformation.

The analysis of coupling constants, particularly ³J coupling constants, can provide quantitative information about dihedral angles through the Karplus equation. mdpi.com This is especially useful in rigid systems like camphene for defining the precise geometry of the bicyclic framework. Furthermore, temperature-dependent NMR studies can reveal information about the conformational flexibility and energy barriers between different conformers. mdpi.com

2D NMR Techniques for Connectivity and Stereochemistry (COSY, NOESY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and elucidating the complex structural features of camphene. youtube.com These experiments correlate different nuclei based on their interactions, providing a more detailed picture than one-dimensional spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu In camphene, COSY spectra would show correlations between adjacent protons in the bicyclic ring system, helping to trace out the connectivity of the carbon backbone. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining stereochemistry and spatial proximity of atoms. mdpi.com It detects through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. mdpi.com For camphene, NOESY can be used to confirm the exo or endo orientation of substituents and to establish the relative stereochemistry of the methyl groups. The intensities of NOESY cross-peaks are related to the internuclear distances, providing quantitative conformational information. mdpi.com

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons with directly attached carbons (¹JCH). libretexts.org HMQC/HSQC spectra are crucial for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. mdpi.com This provides a direct link between the proton and carbon skeletons of camphene.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.org This technique is invaluable for establishing the connectivity across quaternary carbons, such as the gem-dimethyl group and the bridgehead carbon in camphene. researchgate.net By observing correlations from the methyl protons to various carbons in the ring system, the complete carbon framework can be pieced together.

2D NMR Technique Information Provided Application to Camphene
COSY ¹H-¹H scalar coupling (connectivity)Tracing the proton network within the bicyclic rings.
NOESY Through-space ¹H-¹H interactions (proximity)Determining stereochemistry (e.g., exo/endo) and relative orientation of methyl groups.
HMQC/HSQC ¹H-¹³C one-bond correlationsAssigning carbon signals based on attached protons.
HMBC ¹H-¹³C long-range correlations (2-3 bonds)Establishing connectivity across quaternary carbons and confirming the overall carbon skeleton.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a vital tool for characterizing the structure and dynamics of solid materials, including crystalline and amorphous forms of camphene and its derivatives. st-andrews.ac.uk Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. mdpi.com Techniques like Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra from solid samples. st-andrews.ac.uk

For camphene-related compounds, ¹³C MAS NMR can differentiate between different crystalline forms (polymorphs) and provide insights into the packing of molecules in the solid state. ucl.ac.uk Furthermore, ssNMR can be used to study the structure of insoluble derivatives or polymers derived from camphene. ucl.ac.uk Two-dimensional ssNMR experiments, analogous to their solution-state counterparts (e.g., HETCOR), can establish through-bond and through-space connectivities in the solid state, offering a detailed picture of the molecular structure and intermolecular interactions. st-andrews.ac.uk

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa The IR spectrum of camphene would show characteristic absorption bands for C-H stretching and bending vibrations of the alkane-like bicyclic framework and the methyl groups. The NIST WebBook provides IR spectral data for camphene and its derivatives. nist.gov The frequencies of these vibrations can be influenced by the local stereochemistry and conformation of the molecule.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the scattered light has been shifted in frequency from the incident light due to interaction with the molecule's vibrations. ksu.edu.sa A vibration is Raman active if it causes a change in the molecule's polarizability. ksu.edu.sa Raman spectroscopy is often complementary to IR spectroscopy, as some vibrations may be strong in one and weak or absent in the other. nih.gov For camphene, Raman spectroscopy would be particularly sensitive to the vibrations of the C-C backbone.

Both IR and Raman spectra serve as a "molecular fingerprint," allowing for the identification of camphene and its derivatives. youtube.com Subtle shifts in the vibrational frequencies can indicate conformational changes or the presence of strain in the bicyclic system. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of different conformers and compare them with experimental data to aid in conformational analysis. jmaterenvironsci.com

Spectroscopic Technique Principle Information Obtained for Camphene
Infrared (IR) Spectroscopy Absorption of IR radiation due to changes in dipole moment. ksu.edu.saCharacteristic C-H stretching and bending frequencies of the bicyclic framework and methyl groups. nist.gov
Raman Spectroscopy Inelastic scattering of light due to changes in polarizability. ksu.edu.saVibrations of the C-C backbone and overall molecular symmetry.

Mass Spectrometry: Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns.

For camphene (C₁₀H₁₆, molecular weight 136.23 g/mol ), electron ionization (EI) mass spectrometry typically leads to the formation of a molecular ion (M⁺) and various fragment ions. nist.govnist.govnih.gov The fragmentation of the camphene molecular ion is complex due to rearrangements common in bicyclic systems. The resulting mass spectrum is a characteristic fingerprint that can be used for its identification. The NIST WebBook contains mass spectral data for camphene, showing a base peak at m/z 93 and other significant peaks at m/z 79, 121, and 136 (the molecular ion). nist.gov

A significant challenge in the analysis of terpenes is the differentiation of isomers, which often have very similar mass spectra. rsc.org For example, camphene and its isomers, such as α-pinene and β-pinene, all have the same molecular formula and molecular weight. While their standard EI mass spectra may show subtle differences in the relative intensities of fragment ions, unambiguous identification can be difficult.

Advanced MS techniques can aid in isomer differentiation. Chemical ionization (CI) is a softer ionization method that can produce different adduct ions, and the collision-induced dissociation (CID) spectra of these adducts can be stereochemically dependent. rsc.org For instance, the CID spectra of ammonium (B1175870) adducts of isomeric diols derived from camphene have been shown to be distinct, allowing for their differentiation. rsc.org Furthermore, coupling gas chromatography (GC) with mass spectrometry (GC-MS) allows for the separation of isomers based on their retention times before they enter the mass spectrometer, providing an additional layer of identification. nih.gov

Ionization/Analysis Method Principle Application to Camphene
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. libretexts.orgProvides a characteristic fragmentation pattern for identification.
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton or other adduct to the analyte, resulting in less fragmentation. rsc.orgCan provide clearer molecular ion information and allows for stereochemical differentiation through CID of adducts. rsc.org
Gas Chromatography-MS (GC-MS) Chromatographic separation of volatile compounds prior to mass analysis. nih.govSeparation of camphene from its isomers based on retention time, followed by mass spectral analysis for confirmation.

X-ray Crystallography of Crystalline Camphene Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined.

While camphene itself is a low-melting solid, its derivatives can often be prepared as stable, high-quality crystals suitable for X-ray diffraction analysis. The structural determination of these derivatives provides unambiguous information about bond lengths, bond angles, and torsion angles within the bicyclic framework. researchgate.net This experimental data is invaluable for validating the results of computational studies and for understanding the stereochemical outcomes of reactions involving the camphene skeleton.

For example, the structures of various reaction products derived from camphor (B46023), a close relative of camphene, have been established by X-ray crystallography, confirming the stereoselectivity of the reactions. researchgate.net Similarly, the crystal structures of camphene derivatives can reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state. This information is crucial for understanding the physical properties of these materials.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of camphene (B42988) and predicting its behavior in chemical reactions. These methods model the molecule's electron distribution to determine its stability, geometry, and the energetic pathways of its transformations.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of reactions involving bicyclic systems like camphene. Researchers have employed various DFT functionals to model complex reaction coordinates and identify the structures of transition states.

One key area of investigation has been the gas-phase thermal decomposition of camphene isomers, particularly the retro-Diels-Alder (rDA) reaction. A study on 3,7,7-trimethylbicyclo[2.2.1]hept-2-ene, an isomer of camphene, utilized several hybrid functionals (B3LYP, CAM-B3LYP, MPW1PW91, and PBEPBE) to examine this process. tandfonline.comusfq.edu.ec The calculations showed that the rDA elimination, which yields 1,5,5-trimethyl-cyclopenta-1,3-diene, proceeds through a concerted but asynchronous transition state. tandfonline.com The asynchronicity (Sy = 0.77) was attributed to the electronic influence of the methyl substituents. tandfonline.comusfq.edu.ec Notably, the alternative stepwise mechanism involving a biradical intermediate was found to be energetically unfavorable due to a higher activation barrier. tandfonline.comusfq.edu.ec

The reactivity of the C=C double bond in the bicyclo[2.2.1]heptene framework has also been studied extensively, particularly for epoxidation reactions. DFT calculations on the epoxidation of norbornene and its derivatives with peroxyformic acid, using methods like RB3LYP/6-311+G(d,p), have revealed detailed transition state geometries. acs.orgnih.gov These studies show that the reaction can proceed through different transition structures, including spiro and planar geometries, depending on the substituents. acs.orgnih.gov The calculations successfully reproduce experimental observations, such as facial selectivity, validating the use of these theoretical models for predicting the reactivity of this class of compounds. acs.org

Reaction StudiedComputational Method/FunctionalKey FindingsReference
Retro-Diels-Alder (rDA) of 3,7,7-trimethylbicyclo[2.2.1]hept-2-eneDFT: B3LYP, CAM-B3LYP, MPW1PW91, PBEPBEProceeds via a concerted, asynchronous transition state; a stepwise biradical pathway is energetically unfavorable. tandfonline.comusfq.edu.ec
Epoxidation of Norbornene DerivativesDFT: RB3LYP/6-311+G(d,p)Transition states can be spiro or planar; process can be a "nonconcerted one-step" reaction. Correctly predicts facial selectivity. acs.orgnih.gov
Chlorination of CampheneExperimental with theoretical interpretationFormation of polychlorinated dihydrocamphenes is rationalized by the stability of carbocation intermediates, influenced by ring strain. arkat-usa.org

The unique bonding characteristics of camphene arise from its strained bicyclic skeleton. This strain primarily affects the C=C double bond, influencing its electronic properties and reactivity. Molecular orbital analysis, particularly Frontier Molecular Orbital (FMO) theory, is used to understand these effects.

The energy and symmetry of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. In camphene, the HOMO is associated with the π-system of the double bond. The strain of the bicyclic system raises the energy of the HOMO, making it more nucleophilic and susceptible to electrophilic attack, as seen in epoxidation reactions. acs.orgnih.gov

Furthermore, the electronic effects of the trimethyl substituents play a crucial role in modulating reactivity. DFT studies on the retro-Diels-Alder reaction suggest that these methyl groups influence the synchronicity of the transition state through their electronic contributions. tandfonline.comusfq.edu.ec NBO (Natural Bond Orbital) analysis, often performed alongside DFT calculations, can provide further insight by quantifying the interactions between orbitals, such as hyperconjugation, which can stabilize charge buildup in transition states. nih.gov The analysis of chlorinated dihydrocamphene derivatives shows that substituent positions are dictated by the need to stabilize carbocation intermediates, a process governed by the electronic delocalization across the molecular framework. arkat-usa.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the atomic motions of molecules over time, providing valuable information on their conformational flexibility and interactions with other molecules. nih.govunicamp.br

For Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-, the rigid bicyclic structure significantly restricts its conformational freedom. Quantum chemical calculations combined with Fourier transform microwave spectroscopy have determined that camphene has a single unique stable conformer in the gas phase. researchgate.net Therefore, MD simulations for an isolated camphene molecule would primarily explore small-amplitude vibrations, such as the rotation of the methyl groups and minor puckering of the bicyclic rings, rather than large-scale conformational changes.

Where MD simulations become particularly powerful is in the study of intermolecular interactions. Simulations can model camphene in a condensed phase (liquid or solid) or in solution to understand how it interacts with itself or with solvent molecules. mdpi.com These simulations can calculate properties like the radial distribution function to describe the local molecular environment and interaction energies. For instance, an experimental and theoretical study on chlorinated dihydrocamphene derivatives used ROESY NMR correlations, a technique that measures through-space interactions, to determine the precise 3D structure and orientation of substituents, which is convergent with the goal of minimizing intramolecular steric repulsion that would be modeled in an MD simulation. arkat-usa.org

In Silico Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.

A prime example is the combination of high-resolution spectroscopy and quantum chemical calculations. The rotational spectrum of camphene has been measured using a Fourier transform microwave spectrometer and analyzed with the aid of ab initio and DFT calculations. researchgate.net The experimental rotational and centrifugal distortion parameters were fitted to a Watson's Hamiltonian. researchgate.net This synergy between experiment and theory allowed for the precise determination of the gas-phase geometry (r₀ and rₘ⁽¹⁾) of camphene's carbon skeleton, providing the first such characterization of the molecule in the gas phase. researchgate.net

While specific studies on the in silico prediction of the full mass spectrum of camphene are not prominent, the general methodology is well-established. nih.govnih.gov Computational mass spectrometry can predict fragmentation patterns based on bond dissociation energies and the stability of resulting carbocations, which can then be compared against experimental databases like the NIST Mass Spectrometry Data Center to aid in structural elucidation.

Spectroscopic TechniqueParameters Predicted/DeterminedComputational MethodKey OutcomeReference
Fourier Transform Microwave SpectroscopyRotational constants, centrifugal distortion parameters, gas-phase geometry (r₀, rₘ⁽¹⁾)DFT and ab initio calculationsFirst detailed gas-phase structure determination of the camphene carbon skeleton. researchgate.net
NMR SpectroscopySolution structure (substituent orientation)Interpretation of 2D ROESY correlationsDetermination of endo/exo positions of substituents in chlorinated dihydrocamphene derivatives based on intramolecular H-H distances. arkat-usa.org

Computational Design of Camphene Derivatives for Specific Molecular Interactions with Biological Targets (e.g., enzyme binding, receptor agonism/antagonism)

The camphene scaffold, being a widespread natural product with known medicinal properties, represents an attractive starting point for the computational design of new therapeutic agents. nih.govanalytice.com Computational chemistry offers a suite of tools to rationally design camphene derivatives with enhanced affinity and selectivity for specific biological targets like enzymes or receptors. nih.govnih.gov

The design process typically follows a structured, multi-step approach:

Target Identification and Binding Site Analysis: A biological target, such as an enzyme implicated in a disease, is chosen. The three-dimensional structure of the target's binding site is analyzed to identify key features for molecular recognition.

Scaffold-Based Ligand Design: The camphene structure is used as a scaffold. In silico modifications are made by adding or altering functional groups to create a library of virtual derivatives.

Molecular Docking: This technique predicts the preferred binding pose and affinity of the designed derivatives within the target's active site. bakerlab.org It computationally "docks" each derivative into the receptor and scores the interactions, allowing for a rapid screening of the virtual library.

Refinement and Energetic Analysis: Promising candidates from docking are subjected to more rigorous calculations. DFT methods can be used to accurately calculate the interaction energies between the ligand and key residues in the binding site. nih.gov

Molecular Dynamics Simulations: MD simulations are performed on the ligand-protein complex to assess its stability and dynamics over time. mdpi.com These simulations can reveal whether the initial binding pose is stable and can account for the flexibility of both the ligand and the protein, providing a more accurate picture of the binding event. youtube.com

This computational workflow allows researchers to prioritize a small number of the most promising derivatives for chemical synthesis and subsequent experimental validation, significantly accelerating the drug discovery process.

Catalytic Applications and Materials Science Innovations

Camphene-Derived Ligands in Asymmetric Catalysis

The rigid, chiral scaffold of camphene (B42988) and its close chemical relative, camphor (B46023), makes them excellent starting materials for the synthesis of chiral ligands used in asymmetric catalysis. While research has more extensively covered camphor, the principles apply to the shared bornane skeleton. researchgate.net These ligands modify the selectivity of metal catalysts, enabling the preferential formation of one enantiomer of a product over the other. nih.gov

Camphor-based pyridine (B92270) ligands have been synthesized and are generally categorized into two groups: those where the camphor unit is fused to the pyridine ring, and those where the pyridine is a pendant group on the camphor framework. researchgate.netrsc.org These ligands can also incorporate other donor atoms to create multidentate ligands that coordinate with a metal center. researchgate.net Research has shown that metal complexes incorporating these ligands are effective catalysts for several types of enantioselective reactions, including:

Carbonyl additions: Catalyzing the addition of organozinc reagents to carbonyl groups with notable enantioselectivities. researchgate.netrsc.org

Hydrogenations: Achieving asymmetric hydrogenation of various substrates. researchgate.netrsc.org

Allylic oxidations: Demonstrating enantioselectivity in the oxidation of allylic compounds. researchgate.netrsc.org

SN2′ reactions: Providing interesting results in asymmetric nucleophilic substitution reactions. researchgate.netrsc.org

The development of these terpene-derived ligands continues to be an area of interest for creating more active and selective catalysts for synthesizing chiral molecules. rsc.org

Table 1: Applications of Camphene/Camphor-Derived Ligands in Asymmetric Catalysis

Asymmetric Reaction Type Role of Ligand Reference
Carbonyl Addition Induces enantioselectivity in the addition of organozinc reagents. researchgate.netrsc.org
Hydrogenation Controls the stereochemical outcome of substrate hydrogenation. researchgate.netrsc.org
Allylic Oxidation Directs the stereoselective oxidation of allylic substrates. researchgate.netrsc.org
SN2′ Reaction Influences the stereochemistry of nucleophilic substitution. researchgate.netrsc.org

Application of Camphene in the Synthesis of Specialty Polymers and Resins

Camphene has emerged as a sustainable, bio-derived agent for the creation of specialty porous polymers and resins. digitellinc.comacs.org Its utility stems from its low melting point (around 50 °C) and high vapor pressure, which allows it to be used as a sublimable porogen (pore-forming agent). acs.org

The general process involves melt-processing a polymer with camphene, which acts as a solvent at moderate temperatures. acs.org Upon cooling, the camphene crystallizes, creating a template around which the polymer solidifies. digitellinc.com The solid camphene is then removed by sublimation under vacuum, even at room temperature, leaving behind an interconnected microporous polymer structure. digitellinc.comacs.org This method avoids the use of harsh solvents and high temperatures, presenting a greener alternative for materials processing.

A variety of thermoplastic polymers have been successfully structured using this technique. acs.org The porosity and pore structure of the final material can be precisely controlled by adjusting the initial polymer-to-camphene ratio. digitellinc.comacs.org For instance, studies with polystyrene have shown that porosity can be tuned from 93% down to 65% by increasing the polymer content, with pore diameters ranging from under 5 to 20 microns. digitellinc.comacs.org In another application, a mixture of camphene and camphor was used to dissolve polypropylene (B1209903), creating a composite that, after porogen removal, yields a microporous foam. nih.gov

Table 2: Polymers Processed Using Camphene as a Porogen

Polymer Resulting Material Key Feature Reference
Polystyrene Porous Polystyrene Tunable porosity (65-93%) and pore size (<5-20 µm). digitellinc.comacs.org
Poly(ethyl methacrylate) Porous Thermoplastic Interconnected microporous structure. digitellinc.comacs.org
Cyclic Olefin Copolymer Porous Thermoplastic Processed at moderate temperatures. digitellinc.comacs.org
Polypropylene Microporous Foam Formed from a camphene-camphor-polymer composite. nih.gov
Polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene Porous Elastomer Retains elastomeric properties with induced porosity. digitellinc.comacs.org

Role of Camphene in Biofuel and Renewable Chemical Research (Academic Perspectives)

From an academic standpoint, camphene is viewed as a significant platform molecule within the broader research into renewable fuels and chemicals derived from biomass. mdpi.comnih.gov Terpenes, including camphene, are recognized for their potential as precursors to high-energy-density liquid fuels (HEDFs), which are critical for applications where volume is limited, such as aviation. nih.gov

Camphene is a natural constituent of turpentine (B1165885), which is primarily composed of α-pinene and β-pinene. mdpi.comnih.gov Although often present in smaller quantities, camphene can be readily synthesized through the acid-catalyzed isomerization of the more abundant α-pinene, making it an accessible renewable chemical intermediate. mdpi.comresearchgate.net

The academic pursuit of terpene-based biofuels is driven by several factors:

High Energy Density: The compact, cyclic structure of molecules like camphene and its derivatives can lead to fuels with high volumetric energy content. nih.gov

Renewable Feedstock: As a plant-derived compound, camphene is part of a sustainable carbon cycle, offering an alternative to fossil fuels. rsc.org

Catalytic Upgrading: A significant body of research focuses on the catalytic conversion of terpenes into fuel-like hydrocarbons through processes such as hydration, dimerization, and hydrogenation. mdpi.commdpi.com The goal is to develop efficient and selective catalysts that can transform these bio-based molecules into drop-in fuels compatible with existing infrastructure. renewableenergyworld.combris.ac.uk

Biorefinery Concept: Camphene fits into the biorefinery model, where biomass is converted into a spectrum of value-added products, including both fuels and chemicals. rsc.orgmahidol.ac.th

Table 3: Academic Perspectives on Camphene in Renewable Chemical & Biofuel Research

Research Area Academic Viewpoint Significance Reference
Biofuel Precursor A potential source for high-energy-density liquid fuels. Offers a renewable alternative for sectors like aerospace. nih.gov
Renewable Chemical An accessible platform molecule from turpentine isomerization. Connects abundant natural terpenes to value-added products. mdpi.comresearchgate.net
Catalysis Research A model substrate for studying catalytic upgrading of biomass. Advances the development of catalysts for biorefineries. mdpi.commdpi.com
Green Chemistry A component of a sustainable chemical industry based on renewable resources. Aligns with principles of reducing reliance on fossil feedstocks. rsc.org

Development of Novel Functional Materials from Camphene Scaffolds

The intrinsic structure of the camphene molecule serves as a robust scaffold for the design and synthesis of novel functional materials. researchgate.net This goes beyond simply using camphene as a processing aid; it involves incorporating the bicyclic framework as a core structural element or using its physical properties to template advanced materials.

One of the most innovative applications is the use of camphene as a "green" porogen for creating highly porous, functional thermoplastics and foams. digitellinc.comacs.org The ability to create materials with interconnected microporosity and defined pore structures has led to their use in advanced applications like direct-ink-write 3D printing. acs.org This technique allows for the fabrication of complex, porous parts under mild processing conditions. acs.org

Furthermore, combining camphene with camphor and polymers like polypropylene has led to the development of superhydrophobic and absorbent microporous foams. nih.gov These materials have potential applications in areas such as environmental remediation for oil absorption. nih.gov

The camphene scaffold is also a starting point for chemical synthesis to create new functional molecules. By chemically modifying the camphene structure, researchers have synthesized derivatives such as ethers that exhibit broad-spectrum antiviral activities, demonstrating the potential to build bioactive compounds from this natural terpene scaffold. nih.gov

Table 4: Novel Functional Materials Developed from Camphene

Material Type Development Method Key Functional Property Potential Application Reference
Porous Thermoplastics Templating with camphene as a sublimable porogen. Interconnected microporosity, high surface area. 3D printing, lightweight structures. digitellinc.comacs.org
Superhydrophobic Foams Dissolving polymer in camphene-camphor mixture. High water repellency and oil absorbency. Oil spill cleanup, absorbent materials. nih.gov
Bioactive Derivatives Chemical modification of the camphene scaffold. Antiviral activity. Development of new therapeutic agents. nih.gov

Future Perspectives and Emerging Research Directions in Camphene Chemistry

The bicyclic monoterpene, Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-, commonly known as camphene, is a valuable natural product and a key intermediate in the chemical industry. Traditionally utilized in the synthesis of fragrances, camphor, and insecticides, the future of camphene chemistry is poised for significant advancements. Researchers are now focusing on unlocking its full potential through innovative synthetic strategies, computational tools, and sustainable practices. This article explores the emerging research directions that are set to redefine the applications and synthesis of camphene and its derivatives.

Q & A

Q. How can the physical properties (e.g., boiling point, melting point) of 2,7,7-trimethylbicyclo[2.2.1]hept-2-ene be experimentally determined?

Methodological Answer: Physical properties can be determined using standardized techniques such as differential scanning calorimetry (DSC) for melting points and distillation methods for boiling points. NIST Webbook data for related bicyclic compounds (e.g., critical temperature, melting/boiling points) provide reference values for validation . For example, the Joback and Crippen methods estimate properties computationally, which can be compared with experimental results to assess accuracy (Table 1) .

Q. Table 1: Experimental vs. Calculated Physical Properties

PropertyExperimental (NIST)Joback MethodCrippen Method
Boiling Point (°C)180–185178182
Melting Point (°C)45–504847

Q. What safety protocols are recommended for handling 2,7,7-trimethylbicyclo[2.2.1]hept-2-ene in laboratory settings?

Methodological Answer: Key protocols include:

  • Use of chemical-resistant gloves (e.g., nitrile) and lab coats to prevent skin contact.
  • Local exhaust ventilation to minimize inhalation of vapors.
  • Storage in sealed containers away from oxidizers and ignition sources .
  • Emergency measures: For spills, collect material in inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. How is the molecular structure of 2,7,7-trimethylbicyclo[2.2.1]hept-2-ene validated?

Methodological Answer: Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify methyl groups and bicyclic framework.
  • Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z peaks for molecular ion [M⁺]) confirm molecular weight (e.g., 150.26 g/mol for related compounds ).
  • Infrared (IR) Spectroscopy: Bands near 1650 cm⁻¹ indicate C=C stretching in the norbornene core .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer: Discrepancies in properties (e.g., boiling point) arise from approximations in group contribution methods (Joback/Crippen). To address this:

Refine computational parameters using density functional theory (DFT) for precise geometry optimization.

Validate with high-precision experiments (e.g., gas chromatography for purity checks).

Cross-reference with NIST Webbook data to identify systematic errors .

Q. What analytical strategies distinguish stereoisomers or derivatives of 2,7,7-trimethylbicyclo[2.2.1]hept-2-ene?

Methodological Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers.
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives.
  • GC-MS with Derivatization: Convert polar groups (e.g., hydroxyl) to volatile esters for improved separation .

Q. How does the compound’s stability vary under different reaction conditions (e.g., acidic, oxidative)?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds (e.g., stability up to 200°C).
  • Reactivity Screening: Expose to controlled oxidizers (e.g., H₂O₂) or acids (e.g., H₂SO₄) and monitor by HPLC for degradation products.
  • Environmental Fate Studies: Evaluate hydrolysis rates in aqueous buffers at varying pH .

Q. What methodologies are used to study the compound’s role in polymerization or catalytic systems?

Methodological Answer:

  • Ring-Opening Metathesis Polymerization (ROMP): Use Grubbs catalyst to initiate polymerization; monitor kinetics via gel permeation chromatography (GPC).
  • Catalytic Hydrogenation: Track H₂ uptake and product formation (e.g., saturated bicycloheptane) using gas burette systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Reactant of Route 2
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.